molecular formula C28H28N2O5Sn B12533518 3'-O-(Triphenylstannyl)thymidine CAS No. 842155-98-0

3'-O-(Triphenylstannyl)thymidine

Cat. No.: B12533518
CAS No.: 842155-98-0
M. Wt: 591.2 g/mol
InChI Key: WXKKQGVGOOPSQO-ZKRIHRHSSA-N
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Description

3’-O-(Triphenylstannyl)thymidine is a modified nucleoside where the thymidine molecule is functionalized with a triphenylstannyl group at the 3’-hydroxyl position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-O-(Triphenylstannyl)thymidine typically involves the reaction of thymidine with triphenylstannyl chloride in the presence of a base. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture from interfering with the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

While specific industrial production methods for 3’-O-(Triphenylstannyl)thymidine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3’-O-(Triphenylstannyl)thymidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving 3’-O-(Triphenylstannyl)thymidine include strong bases (e.g., sodium hydride) for substitution reactions and oxidizing agents (e.g., hydrogen peroxide) for oxidation reactions. The reactions are typically carried out in anhydrous solvents under inert atmosphere conditions to prevent side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted thymidine derivatives, while oxidation reactions can produce oxidized tin species.

Scientific Research Applications

3’-O-(Triphenylstannyl)thymidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3’-O-(Triphenylstannyl)thymidine involves its incorporation into DNA strands during DNA synthesis. The triphenylstannyl group can interfere with the normal function of DNA polymerases, leading to the inhibition of DNA replication. This property makes it a potential candidate for use in antiviral and anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2’-deoxyuridine (BrdU): A thymidine analog used in the study of DNA synthesis.

    5-Ethynyl-2’-deoxyuridine (EdU): Another thymidine analog used for tracking DNA synthesis.

    5-Iodo-2’-deoxyuridine (IdU): Used in similar applications as BrdU and EdU

Uniqueness

3’-O-(Triphenylstannyl)thymidine is unique due to the presence of the triphenylstannyl group, which imparts distinct chemical properties and reactivity compared to other thymidine analogs. This makes it particularly useful in specialized applications where its unique reactivity can be leveraged.

Properties

CAS No.

842155-98-0

Molecular Formula

C28H28N2O5Sn

Molecular Weight

591.2 g/mol

IUPAC Name

1-[(2R,4S,5R)-5-(hydroxymethyl)-4-triphenylstannyloxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C10H13N2O5.3C6H5.Sn/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8;3*1-2-4-6-5-3-1;/h3,6-8,13H,2,4H2,1H3,(H,11,15,16);3*1-5H;/q-1;;;;+1/t6-,7+,8+;;;;/m0..../s1

InChI Key

WXKKQGVGOOPSQO-ZKRIHRHSSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O[Sn](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O[Sn](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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